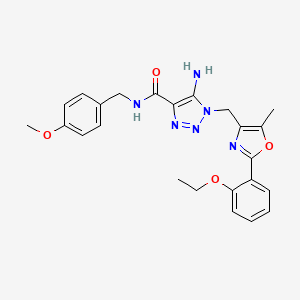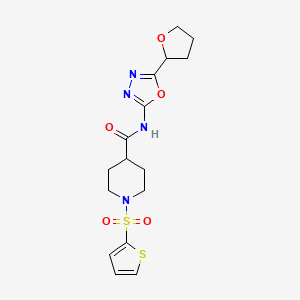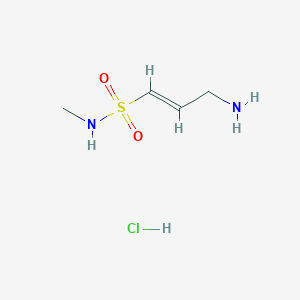
5-amino-1-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O4 and its molecular weight is 462.51. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including structures related to the specified compound, have been studied for their antimicrobial activities. These compounds, like 5-amino-1-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, have shown potential in combating various microorganisms, indicating their relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
Cytotoxicity Studies
Derivatives of 1,2,4-triazole, including similar structures, have been investigated for their cytotoxic properties against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This suggests a potential for these compounds, including 5-amino-1-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, in cancer research and therapy (Hassan et al., 2014).
Anticancer Evaluation
Certain 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, structurally related to the specified compound, have been synthesized and evaluated for their anticancer activity. These studies are crucial for understanding the role of such compounds in targeting various cancer types (Bekircan et al., 2008).
Analgesic and Anti-inflammatory Agents
Research has been conducted on novel compounds derived from 1,2,4-triazole, similar to the specified compound, for their potential as analgesic and anti-inflammatory agents. This highlights their significance in the development of new treatments for pain and inflammation (Abu‐Hashem et al., 2020).
Discovery of Antidepressants
Novel derivatives of 1,2,4-triazole, closely related to the specified compound, have been explored for their potential as antidepressants. This research is pivotal in the quest for new treatments for depression and related mental health conditions (Mahesh et al., 2011).
Molecular Dynamics and Spectroscopic Analysis
Derivatives of 1,2,4-triazole, like the specified compound, have been studied for their molecular dynamics, electronic properties, and spectroscopic analysis. This research is essential for understanding the chemical and physical properties of these compounds (Beytur et al., 2021).
Propriétés
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4/c1-4-33-20-8-6-5-7-18(20)24-27-19(15(2)34-24)14-30-22(25)21(28-29-30)23(31)26-13-16-9-11-17(32-3)12-10-16/h5-12H,4,13-14,25H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZXCRKNVUZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)
![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)



![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2839651.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide](/img/structure/B2839656.png)

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839661.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B2839663.png)